

2-Butynoic Acid: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *2-Butynoic acid*

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An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Introduction

2-Butynoic acid, also known as tetrolic acid, is a short-chain unsaturated carboxylic acid with the chemical formula C4H4O2.^{[1][2][3]} Its unique molecular structure, featuring a terminal methyl group and an internal alkyne adjacent to a carboxylic acid, makes it a valuable building block in organic synthesis.^[4] This guide provides a comprehensive overview of **2-butynoic acid**, focusing on its chemical and physical properties, synthesis protocols, and its significant role in pharmaceutical development for researchers, scientists, and drug development professionals.

Core Data and Properties

A summary of the key quantitative data for **2-butynoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C4H4O2	[1] [2] [3]
Molecular Weight	84.07 g/mol	[1] [5] [6]
CAS Number	590-93-2	[1] [2] [3]
Melting Point	78-80 °C	[2] [7]
Boiling Point	200-203 °C	[2]
Density	0.9641 g/cm ³	[2] [8]
Flash Point	105 °C	[2]
Appearance	Light yellow to off-white crystalline powder/solid	[2] [5]
Solubility	Soluble in water and ethanol; recrystallizable from non-polar solvents like hexane	[2] [7] [8]
Purity	≥98.0%	[2]

Synthesis of 2-Butynoic Acid: Experimental Protocols

The synthesis of **2-butynoic acid** is most commonly achieved through the carboxylation of propyne.[\[4\]](#) The following is a detailed experimental protocol adapted from established methods.[\[9\]](#)[\[10\]](#)

Method 1: Carboxylation of Propyne via Sodium Methylacetylide

This method involves the generation of a sodium acetylide intermediate followed by reaction with carbon dioxide.

Materials:

- Liquid ammonia

- Iron (III) nitrate hydrate (catalyst)

- Sodium metal

- Acetylene gas

- Dry tetrahydrofuran (THF)

- Anhydrous ether

- Dry carbon dioxide gas

- Concentrated hydrochloric acid

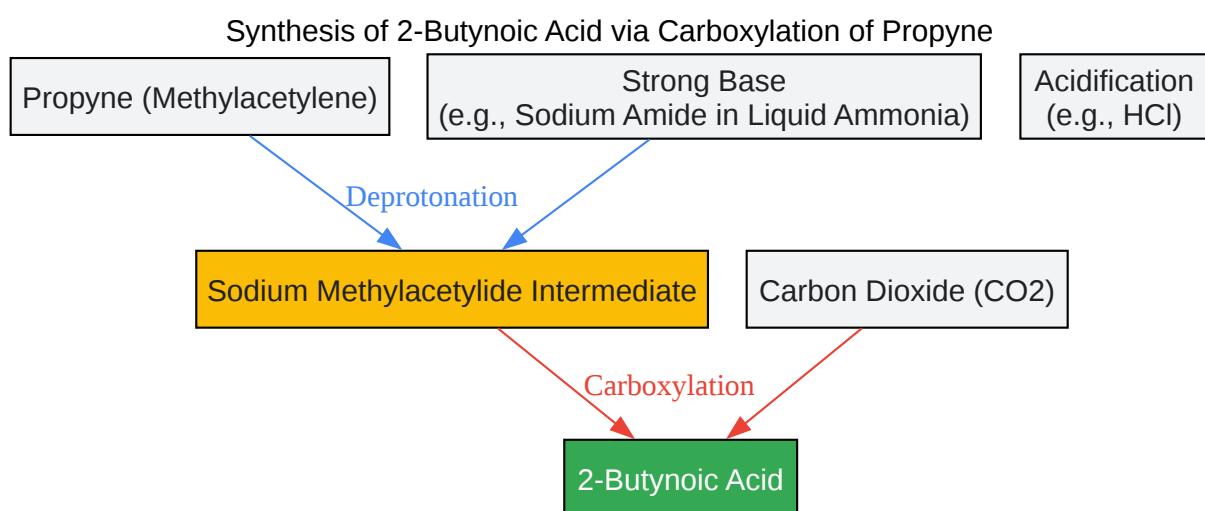
- Hexane

- Activated carbon

Procedure:

- In a reaction flask equipped with a stirrer and cooled with an acetone-dry ice bath, add 1500 mL of liquid ammonia and a small crystal of iron (III) nitrate hydrate.[10]
- Slowly add 23g (1 mol) of sodium metal in batches under rapid stirring.[10]
- Bubble 44-48g (1.1-1.2 mol) of methylacetylene (propyne) through the gas inlet tube with rapid stirring, leading to the precipitation of sodium methylacetylide as a gray solid.[9][10]
- Allow the ammonia to evaporate overnight under a slow stream of nitrogen. A hot water bath may be used to remove residual ammonia.[9]
- Add 1 L of dry tetrahydrofuran and 500 mL of anhydrous ether to the reaction mixture.[9][10]
- With rapid stirring, pass a slow stream of anhydrous carbon dioxide from a cylinder into the mixture.[9][10] Continue stirring overnight while introducing carbon dioxide.[10]
- Remove the solvent by distillation under reduced pressure.[10]

- Add 200 mL of water to dissolve the solid. Extract the aqueous solution twice with 100 mL portions of ether.[9]
- Cool the aqueous layer in an ice bath and slowly add a mixture of 70 mL of concentrated hydrochloric acid and 200 g of ice with swirling until the solution is acidic.[9][10]
- Continuously extract the acidified solution with ether for 24-36 hours.[9][10]
- Evaporate the ether extract to yield a tan solid. Dry the crude product in a vacuum desiccator over concentrated sulfuric acid for 2 days. The expected yield of the crude product is 58-60 g (69-71%).[9][10]
- For purification, dissolve the crude product in 700 mL of boiling hexane, add about 1 g of activated carbon, and filter the solution through a heated funnel.[9][10]
- Cool the filtrate to induce crystallization. Collect the purified **2-butynoic acid** crystals by filtration. The final yield is typically 42-50 g (50-59%).[10]



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*A simplified workflow for the synthesis of **2-butynoic acid**.*

Method 2: Oxidation of 2-Butyn-1-ol

An alternative patented method involves the oxidation of 2-butyn-1-ol.[\[11\]](#)

Materials:

- 2-Butyn-1-ol
- Catalyst
- Hypochlorite solution
- Alkaline substance
- Water
- Acid (for pH adjustment)
- Organic solvent (for extraction)
- Toluene

Procedure:

- Mix 2-butyn-1-ol, a catalyst, hypochlorite, an alkaline substance, and water.[\[11\]](#) The mass ratio of the catalyst to 2-butyn-1-ol is (5-20):100, and the mass ratio of water to 2-butyn-1-ol is (6-15):1. The equivalent molar ratio of hypochlorite to 2-butyn-1-ol is (2.2-4):1, and the molar ratio of the alkaline substance to 2-butyn-1-ol is (1-2):1.[\[11\]](#)
- Carry out the oxidation reaction.[\[11\]](#)
- Add acid to adjust the pH of the reaction mixture to 1-3.[\[11\]](#)
- Extract the product using an organic solvent.[\[11\]](#)
- Remove the organic solvent, add toluene, and reflux.[\[11\]](#)
- Remove the toluene to obtain the crude product of **2-butynoic acid**.[\[11\]](#)
- Purify the crude product by sublimation under vacuum to obtain pure **2-butynoic acid**.[\[11\]](#)

Applications in Drug Development

2-Butynoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-cancer agents.[2][7][10]

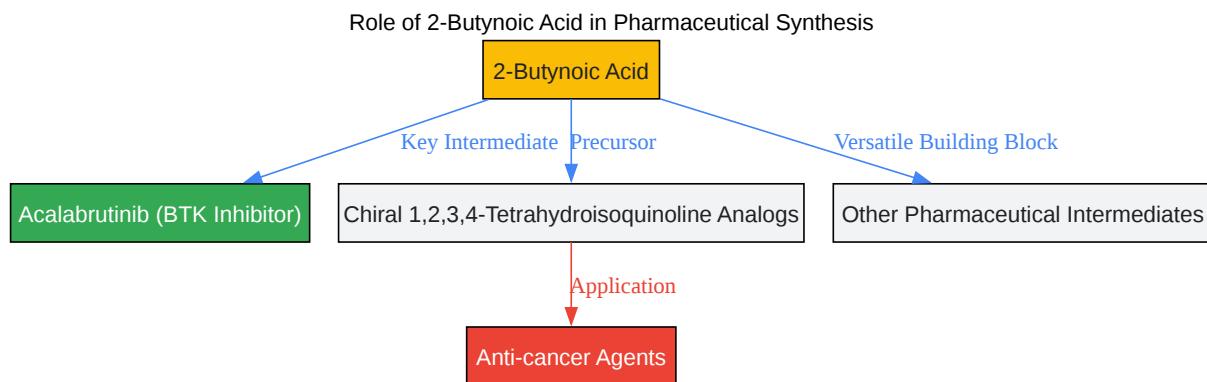
Synthesis of Acalabrutinib Intermediate

One of the most notable applications of **2-butynoic acid** is as an intermediate in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer treatment.[2] The high purity of **2-butynoic acid** is critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Other Pharmaceutical Applications

Beyond Acalabrutinib, **2-butynoic acid** is utilized in:

- The synthesis of chirally pure 1,2,3,4-tetrahydroisoquinoline analogs, which are being explored for their anti-cancer properties.[7][10]
- Cyclization reactions to form γ -butyrolactones.[2][7]
- Cycloacetylation of phenols to produce flavones and chromones.[2][7]
- The synthesis of Z-trisubstituted olefins via μ -alkylation.[2][7]



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*The central role of **2-butynoic acid** in pharmaceutical synthesis.*

Biological Activity

Preliminary research suggests that **2-butynoic acid** may possess inherent biological activity. It has been shown to inhibit the production of cytokines and inflammatory mediators in human macrophages.[\[12\]](#) This suggests potential applications in the study of autoimmune diseases.[\[12\]](#) Furthermore, its derivatives have shown synergistic effects with other chemotherapeutic agents like doxorubicin.[\[12\]](#)

Conclusion

2-Butynoic acid is a highly versatile and valuable chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique chemical structure allows for a wide range of chemical modifications, making it an essential building block for complex molecules. The detailed understanding of its properties and synthesis protocols provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this important compound. The continued exploration of **2-butynoic acid** and its derivatives holds promise for the discovery and development of novel therapeutics.[\[13\]](#)

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References

- 1. 2-Butynoic acid | C4H4O2 | CID 68535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. 2-Butynoic acid [webbook.nist.gov]
- 4. nbinno.com [nbino.com]
- 5. far-chemical.com [far-chemical.com]

- 6. 2-丁炔酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Butynoic acid | 590-93-2 [chemicalbook.com]
- 8. Tetrolic acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
- 11. CN114989003A - Preparation method of 2-butynoic acid - Google Patents [patents.google.com]
- 12. 2-Butynoic acid | 590-93-2 | FB12520 | Biosynth [biosynth.com]
- 13. nbinno.com [nbino.com]
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